3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine moiety The azetidine ring is further functionalized with an isopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and subsequent functionalization with the isopropylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The isopropylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring and azetidine moiety contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-(Ethylsulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine
Uniqueness
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
3-(1-propan-2-ylsulfonylazetidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9(2)17(14,15)13-7-11(8-13)16-10-4-3-5-12-6-10/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMIVXZYVQMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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